molecular formula C14H7Cl2FN2O3S B1669460 1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo- CAS No. 172618-05-2

1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-

Cat. No.: B1669460
CAS No.: 172618-05-2
M. Wt: 373.2 g/mol
InChI Key: MMCOPNNRJQFGQM-UHFFFAOYSA-N
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Chemical Reactions Analysis

CP-100829 undergoes various chemical reactions, including:

    Oxidation: CP-100829 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: CP-100829 can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CP-100829 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CP-100829 involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

CP-100829 can be compared with other similar compounds, such as:

    CP-100828: Another bio-active chemical with similar structural features.

    CP-100830:

The uniqueness of CP-100829 lies in its specific molecular structure and the distinct biological activities it exhibits .

Properties

CAS No.

172618-05-2

Molecular Formula

C14H7Cl2FN2O3S

Molecular Weight

373.2 g/mol

IUPAC Name

6-chloro-3-(4-chlorothiophene-2-carbonyl)-5-fluoro-2-hydroxyindole-1-carboxamide

InChI

InChI=1S/C14H7Cl2FN2O3S/c15-5-1-10(23-4-5)12(20)11-6-2-8(17)7(16)3-9(6)19(13(11)21)14(18)22/h1-4,21H,(H2,18,22)

InChI Key

MMCOPNNRJQFGQM-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-100829;  CP100829;  CP 100829;  UNII-X7Y3B8B649.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-
Reactant of Route 2
1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-
Reactant of Route 3
Reactant of Route 3
1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-
Reactant of Route 4
Reactant of Route 4
1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-
Reactant of Route 5
1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-
Reactant of Route 6
1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-

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